molecular formula C25H32F2 B14289549 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene CAS No. 139395-95-2

1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene

Cat. No.: B14289549
CAS No.: 139395-95-2
M. Wt: 370.5 g/mol
InChI Key: ZEYWVWKPIJUOLS-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms and a heptylcyclohexyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the heptylcyclohexyl group and the difluorobenzene ring.

    Reaction Conditions: The heptylcyclohexyl group is attached to the benzene ring through a series of reactions, including Friedel-Crafts alkylation and subsequent fluorination.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the heptylcyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.

    4-(4-Heptylcyclohexyl)benzene: Lacks the fluorine atoms but has the heptylcyclohexyl group.

    1,4-Difluoro-2-(4-heptylcyclohexyl)benzene: A positional isomer with different placement of the fluorine atoms.

Uniqueness

1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is unique due to the combination of fluorine atoms and the heptylcyclohexyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

139395-95-2

Molecular Formula

C25H32F2

Molecular Weight

370.5 g/mol

IUPAC Name

1,2-difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene

InChI

InChI=1S/C25H32F2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h12-20H,2-11H2,1H3

InChI Key

ZEYWVWKPIJUOLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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